BenchChemオンラインストアへようこそ!

N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide

CFTR pharmacology chloride channel selectivity off‑target profiling

N‑(4‑Cyano‑2‑iodo‑5‑(trifluoromethyl)phenyl)methanesulfonamide, commonly known as CFTRinh‑172, is a thiazolidinone‑class small‑molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. Originally discovered by high‑throughput screening, it inhibits CFTR with a Ki of approximately 300 nM in a voltage‑independent, reversible manner and displays a clean selectivity profile against MDR1, ATP‑sensitive K⁺ channels, and a panel of other transporters.

Molecular Formula C9H6F3IN2O2S
Molecular Weight 390.12 g/mol
CAS No. 868692-62-0
Cat. No. B1369808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide
CAS868692-62-0
Molecular FormulaC9H6F3IN2O2S
Molecular Weight390.12 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=C(C(=C1)C(F)(F)F)C#N)I
InChIInChI=1S/C9H6F3IN2O2S/c1-18(16,17)15-8-3-6(9(10,11)12)5(4-14)2-7(8)13/h2-3,15H,1H3
InChIKeyZYCQEKLESGZXKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CFTRinh‑172 (CAS 868692‑62‑0): A Structurally Defined, Dual‑Mechanism CFTR Inhibitor for Channel Research and Drug Discovery


N‑(4‑Cyano‑2‑iodo‑5‑(trifluoromethyl)phenyl)methanesulfonamide, commonly known as CFTRinh‑172, is a thiazolidinone‑class small‑molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. Originally discovered by high‑throughput screening, it inhibits CFTR with a Ki of approximately 300 nM in a voltage‑independent, reversible manner and displays a clean selectivity profile against MDR1, ATP‑sensitive K⁺ channels, and a panel of other transporters [1]. Its cryo‑EM structure at 2.7 Å resolution has recently revealed a unique binding site within the CFTR pore near transmembrane helix 8, where CFTRinh‑172 simultaneously blocks the ion conduction pathway and allosterically modulates channel gating—a dual mechanism not shared by other widely used CFTR inhibitors such as GlyH‑101 or glibenclamide [2].

Why CFTRinh‑172 (868692‑62‑0) Cannot Be Replaced by Other CFTR Inhibitors: The Quantitative Selectivity and Solubility Gap


CFTR inhibitors constitute a chemically and pharmacologically heterogeneous family, and simple interchange among them carries substantial risk of misleading experimental conclusions. Although both CFTRinh‑172 and the glycine hydrazide GlyH‑101 are frequently described as 'selective CFTR inhibitors,' their off‑target profiles differ dramatically: GlyH‑101 suppresses both volume‑sensitive outwardly rectifying Cl⁻ (VSORC) conductance and Ca²⁺‑dependent Cl⁻ conductance (CaCC) at CFTR‑effective concentrations, whereas CFTRinh‑172 spares CaCC entirely and only partially affects VSORC at supra‑therapeutic concentrations (above 5 µM) [1]. Even among CFTRinh‑172 analogs, the 2‑oxo derivative OXO‑172 exhibits ~25‑fold greater aqueous solubility (420 µM vs. 17 µM) but approximately 3.7‑fold weaker inhibitory potency (IC₅₀ = 1.4 µM vs. 0.38 µM), making it unsuitable for applications where maximal channel blockade is essential [2]. These quantitative gaps mean that generic substitution can alter both the biological readout and the practical experimental design, underscoring the need for a compound‑specific evidence guide grounded in head‑to‑head data.

Quantitative Differentiation Evidence: CFTRinh‑172 (868692‑62‑0) vs. GlyH‑101, Glibenclamide, OXO‑172, and In‑Class Analogs


Selectivity Gap: CFTRinh‑172 (868692‑62‑0) Preserves CaCC Integrity While GlyH‑101 Inhibits Both CaCC and VSORC at CFTR‑Effective Doses

A head‑to‑head patch‑clamp study comparing CFTRinh‑172 and GlyH‑101 across three distinct Cl⁻ conductances (CFTR, VSORC, and CaCC) demonstrated a critical selectivity difference. GlyH‑101 inhibited the Ca²⁺‑dependent Cl⁻ conductance (CaCC) at concentrations normally used to fully block CFTR, whereas CFTRinh‑172 did not affect CaCC at any tested concentration [1]. CFTRinh‑172 did partially inhibit the volume‑sensitive outwardly rectifying Cl⁻ conductance (VSORC), but only at concentrations exceeding 5 µM—well above its CFTR IC₅₀ [1].

CFTR pharmacology chloride channel selectivity off‑target profiling patch‑clamp electrophysiology

Species Selectivity: CFTRinh‑172 (868692‑62‑0) Is Ineffective Against Shark CFTR, Enabling Ortholog‑Specific Pharmacological Dissection

A comparative study across four CFTR orthologs (human, pig, shark, and killifish) established that CFTRinh‑172 produces only 10.3 ± 2.5% maximal inhibition of shark CFTR at 25 µM, a concentration that fully inhibits human CFTR [1]. In contrast, the alternative inhibitor GlyH‑101 inhibited all four orthologs non‑discriminately [1]. The sulfonylurea glibenclamide, meanwhile, was ineffective against pig CFTR but inhibited human, shark, and killifish channels [1].

CFTR ortholog pharmacology species‑dependent inhibition comparative physiology ion channel evolution

Potency–Solubility Trade‑Off: CFTRinh‑172 (868692‑62‑0) Delivers 3.7‑Fold Greater Inhibitory Potency Than Its 2‑Oxo Analog OXO‑172 at the Cost of Lower Aqueous Solubility

Direct comparison of CFTRinh‑172 (the 2‑thioxo parent) with its 2‑oxo analog OXO‑172 in FRT cells expressing human CFTR revealed a clear potency–solubility trade‑off. CFTRinh‑172 inhibited forskolin‑stimulated apical membrane chloride current with an IC₅₀ of 0.38 µM, whereas OXO‑172 showed an IC₅₀ of 1.4 µM—a 3.7‑fold reduction in potency [1]. Conversely, aqueous solubility in PBS with 2% DMSO at 25 °C was 17 µM for CFTRinh‑172 versus 420 µM for OXO‑172, a ~25‑fold advantage for the analog [1].

CFTR inhibitor solubility analog comparison in vitro potency medicinal chemistry optimization

Broad Transporter Selectivity: CFTRinh‑172 (868692‑62‑0) Shows No Inhibition of MDR1, KATP Channels, or a Panel of Other Transporters at Fully CFTR‑Inhibitory Concentrations

In the original characterization study, CFTRinh‑172 was profiled against a battery of non‑CFTR transporters at concentrations that fully inhibit CFTR (Ki ≈ 300 nM). The compound showed no effect on multidrug resistance protein‑1 (MDR‑1), ATP‑sensitive K⁺ channels, or a series of other transporters, and did not alter cellular cAMP levels [1]. By contrast, the widely used sulfonylurea glibenclamide inhibits both CFTR and KATP channels (SUR1/Kir6.2) with overlapping potency, confounding its use as a CFTR‑specific tool [1][2].

CFTR selectivity transporter profiling MDR1 KATP channel off‑target screening

Dual Mechanism of Action: CFTRinh‑172 (868692‑62‑0) Functions as Both Pore Blocker and Gating Modulator, Contrasting with Pure Pore‑Blocking and Pure Allosteric Inhibitors

Cryo‑EM structural determination at 2.7 Å resolution, combined with single‑molecule FRET experiments, established that CFTRinh‑172 binds within the CFTR pore near transmembrane helix 8 and stabilizes a conformation in which the chloride selectivity filter is collapsed and the pore is occluded from the extracellular side [1]. Simultaneously, CFTRinh‑172 modulates channel gating by altering the ATP‑dependent gating cycle without disrupting nucleotide‑binding domain (NBD) dimerization [1]. This dual pore‑blocker/gating‑modulator mechanism is structurally and functionally distinct from GlyH‑101 (an open‑channel blocker) and glibenclamide (an allosteric modulator that competes with ATP at NBDs) [1][2].

CFTR gating modulation pore blocker cryo‑EM structure single‑molecule FRET ion channel pharmacology

Validated Application Scenarios Where CFTRinh‑172 (868692‑62‑0) Provides Demonstrable Advantages Over Competing CFTR Inhibitors


Electrophysiological Studies Requiring CFTR‑Specific Current Isolation in Cells Co‑Expressing CaCC and VSORC

When total Cl⁻ current is measured in epithelial cells, CFTR‑mediated current must be isolated from contributions by Ca²⁺‑dependent Cl⁻ channels (CaCC/TMEM16A) and volume‑sensitive outwardly rectifying Cl⁻ channels (VSORC). The direct head‑to‑head comparison by Melis et al. (2014) demonstrates that GlyH‑101 inhibits both CaCC and VSORC at CFTR‑effective concentrations, whereas CFTRinh‑172 spares CaCC entirely and only partially inhibits VSORC above 5 µM [1]. At the standard working concentration of 10–20 µM CFTRinh‑172, CaCC current remains intact, allowing unambiguous attribution of the inhibited current fraction to CFTR. Substitution with GlyH‑101 would overestimate the CFTR current component by simultaneously suppressing CaCC and VSORC. This scenario is particularly relevant for respiratory and intestinal epithelial electrophysiology, where all three Cl⁻ conductances co‑exist. [1]

Species‑Ortholog Studies Exploiting CFTRinh‑172 Resistance in Shark CFTR for Binding‑Site Identification

Stahl et al. (2011) established that shark CFTR is essentially insensitive to CFTRinh‑172 (only 10.3% inhibition at 25 µM), while GlyH‑101 inhibits all tested CFTR orthologs indiscriminately [1]. This species‑dependent pharmacology makes CFTRinh‑172 the inhibitor of choice for domain‑swap and site‑directed mutagenesis studies aimed at pinpointing inhibitor‑binding residues within CFTR. Researchers can express chimeric human–shark CFTR constructs in heterologous systems and use CFTRinh‑172 sensitivity as a binary readout for successful transfer of the binding determinant. GlyH‑101, lacking this ortholog selectivity, cannot serve as a pharmacological probe for such experiments, and glibenclamide offers only a different selectivity pattern (pig‑CFTR insensitivity) [1]. [1]

In Vitro CFTR Inhibition Assays Where Maximal Channel Blockade Takes Precedence Over Aqueous Solubility

For short‑term electrophysiological or fluorescence‑based CFTR activity assays (e.g., halide‑sensitive YFP quenching in FRT‑hCFTR cells), maximal inhibitory potency is the primary requirement and DMSO stock solutions (typically 10–50 mM) circumvent solubility limitations. Under these conditions, CFTRinh‑172 (IC₅₀ = 0.38 µM) provides 3.7‑fold greater potency than its 2‑oxo analog OXO‑172 (IC₅₀ = 1.4 µM) [1]. The superior potency translates to lower compound consumption, reduced vehicle (DMSO) exposure in assay wells, and a wider dynamic range for dose–response experiments. Procurement of OXO‑172 for these applications would require proportionally larger compound quantities and introduce higher DMSO concentrations that may compromise cell viability or channel function. [1]

Quote Request

Request a Quote for N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.